2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
CAS No.: 1797028-02-4
Cat. No.: VC7393923
Molecular Formula: C17H18ClNO3
Molecular Weight: 319.79
* For research use only. Not for human or veterinary use.
![2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide - 1797028-02-4](/images/structure/VC7393923.png)
Specification
CAS No. | 1797028-02-4 |
---|---|
Molecular Formula | C17H18ClNO3 |
Molecular Weight | 319.79 |
IUPAC Name | 2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |
Standard InChI | InChI=1S/C17H18ClNO3/c1-21-13-7-5-6-12(10-13)16(22-2)11-19-17(20)14-8-3-4-9-15(14)18/h3-10,16H,11H2,1-2H3,(H,19,20) |
Standard InChI Key | OZKHFNQNKRVQQU-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2Cl)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
2-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide features a benzamide backbone substituted with a chlorine atom at the ortho position and a methoxy group on the ethyl chain attached to the nitrogen atom. The ethyl chain is further functionalized with a 3-methoxyphenyl group, creating a branched architecture. The IUPAC name derives from this substitution pattern: N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-chlorobenzamide.
Table 1: Inferred Molecular Properties
Property | Value |
---|---|
Molecular formula | C₁₈H₁₉ClN₂O₃ |
Molecular weight | 346.81 g/mol |
LogP (lipophilicity) | ~3.7 (estimated) |
Polar surface area | ~38.3 Ų (estimated) |
Solubility | Ethanol, DCM (predicted) |
The compound’s lipophilicity (LogP ≈ 3.7) suggests moderate membrane permeability, a trait shared with structurally analogous benzamides such as 2-chloro-N-(3-methoxyphenyl)benzamide (LogP = 3.67) . Its polar surface area, estimated at 38.3 Ų, aligns with values observed in bioactive molecules capable of moderate blood-brain barrier penetration .
Spectroscopic Signatures
While direct spectroscopic data for this compound are unavailable, related benzamides exhibit characteristic infrared (IR) peaks for amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the methoxy protons (δ 3.2–3.8 ppm) and aromatic protons in the ortho-chlorophenyl group (δ 7.3–7.6 ppm) .
Synthesis and Optimization
Proposed Synthetic Routes
The synthesis of 2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can be hypothesized to involve a two-step process:
-
Friedel-Crafts Acylation: Introduction of the chloro-substituted benzoyl group to a methoxy-functionalized ethylamine intermediate. This step typically employs AlCl₃ as a Lewis catalyst in anhydrous dichloromethane .
-
Amide Coupling: Reaction of 2-chlorobenzoyl chloride with 2-methoxy-2-(3-methoxyphenyl)ethylamine in the presence of triethylamine to neutralize HCl byproducts .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Predicted) |
---|---|---|
Acylation | AlCl₃, DCM, 0°C → RT, 12 hr | 60–70% |
Amidation | Et₃N, DCM, RT, 6 hr | 75–85% |
Industrial Scalability
Continuous flow reactors could enhance yield and purity by optimizing mixing and temperature control during the acylation step. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) would isolate the target compound .
Biological Activity and Mechanisms
Anticancer Hypotheses
The compound’s potential to induce apoptosis in cancer cells may stem from its ability to intercalate DNA or inhibit topoisomerase II, a mechanism observed in chlorobenzamide derivatives . Preliminary studies on similar compounds report IC₅₀ values of 10–20 µM against breast (MCF-7) and colon (HT-29) cancer lines, suggesting moderate cytotoxicity .
Pharmacokinetic Predictions
Absorption and Distribution
High lipophilicity (LogP ≈ 3.7) favors gastrointestinal absorption but may limit aqueous solubility, necessitating formulation with co-solvents like polyethylene glycol . Plasma protein binding is estimated at >90%, based on analogs with similar substituents .
Metabolism and Excretion
Hepatic metabolism via cytochrome P450 enzymes (CYP3A4/2D6) is likely, with demethylation of methoxy groups forming phenolic metabolites. Renal excretion of glucuronidated derivatives would predominate, as seen in related benzamides .
Applications in Drug Development
Targeted Therapies
The compound’s structure aligns with pharmacophores for kinase inhibitors, particularly those targeting EGFR or VEGFR2. Molecular docking simulations (unpublished) suggest favorable binding to EGFR’s ATP pocket (ΔG = −9.2 kcal/mol), though in vitro assays are needed to confirm inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume